molecular formula C9H10O5 B131566 3'-Methoxy-2,2,4'-trihydroxyacetophenone CAS No. 66922-70-1

3'-Methoxy-2,2,4'-trihydroxyacetophenone

Cat. No. B131566
CAS RN: 66922-70-1
M. Wt: 198.17 g/mol
InChI Key: SGFVYAYEGJHREZ-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Methoxy-2,2,4'-trihydroxyacetophenone, is a derivative of acetophenone with methoxy and hydroxy substituents. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and hydroxy groups have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the Claisen condensation and reactions with different aldehydes and ketones. For instance, 2,3,4-trihydroxyacetophenone was synthesized using pyrogallol and further reacted to form Schiff bases with aniline derivatives . Similarly, 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized from 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde . These methods could potentially be adapted for the synthesis of 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal system, bond lengths, and angles. For example, a compound with a similar methoxy and hydroxy substitution pattern crystallizes in the triclinic system . The molecular geometry has also been investigated using density functional theory (DFT) calculations, which can predict the most stable conformations and compare them with experimental data .

Chemical Reactions Analysis

The chemical reactivity of acetophenone derivatives is influenced by the presence of methoxy and hydroxy groups. These substituents can participate in hydrogen bonding and other non-covalent interactions, affecting the compound's reactivity. For instance, the Claisen condensation has been used to synthesize chromones and furanones from acetophenones , and similar reactions could be expected for 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of related compounds have been reported, with synthesized chalcones showing melting points ranging from 114-115 °C to 195-197 °C . The chemical properties, including the ability to form hydrogen bonds and participate in non-covalent interactions, are crucial for the stability and reactivity of these compounds . Spectroscopic techniques like IR, UV, and NMR have been used to characterize these compounds, providing a detailed understanding of their chemical environments .

Scientific Research Applications

Structural Analysis and Synthesis

Research on o-hydroxyacetophenone derivatives, including compounds related to 3'-Methoxy-2,2,4'-trihydroxyacetophenone, has provided insights into the interplay of weak intermolecular interactions in crystal structures. These studies utilized X-ray powder diffraction, highlighting the role of hydrogen bonds and π-π interactions in stabilizing crystal packing. The detailed analysis offers a foundation for understanding the structural properties of similar compounds (Chattopadhyay et al., 2012).

Chemical Properties and Reactivity

A study on 2-hydroxy-4-methoxyacetophenone investigated its stable geometry, vibrational frequencies, NMR chemical shifts, and various electronic properties through DFT/B3LYP optimization. This research contributes to our understanding of the effects of different substituents on benzene ring vibrational frequencies and provides insights into the compound's reactivity and selectivity descriptors (Arjunan et al., 2014).

Applications in Material Science

Investigations into the adsorption behavior of new triazole derivatives on mild steel in acid media revealed that compounds structurally related to 3'-Methoxy-2,2,4'-trihydroxyacetophenone can serve as effective corrosion inhibitors. This study not only evaluated the inhibition efficiencies but also explored the relationship between molecular structure and inhibition efficiency through quantum chemical calculations (Li et al., 2007).

Photostability and Modification

Research on lignin model compounds, including those similar to 3'-Methoxy-2,2,4'-trihydroxyacetophenone, assessed the impact of removing phenolic hydroxyl groups on photostability. This study aimed at understanding the photostabilizing effect of such modifications, which is significant for applications in materials science and possibly in the development of more stable organic compounds (Hu et al., 2000).

properties

IUPAC Name

2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVYAYEGJHREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217072
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxy-2,2,4'-trihydroxyacetophenone

CAS RN

66922-70-1
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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